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5-CMF is a molecule known for its ability to covalently bind to thiol groups (also known as sulfhydryl groups). These thiol groups are present in many biological molecules, including proteins and enzymes. The key functional group in 5-CMF is the chloromethyl moiety, which reacts readily with thiols to form a stable thioether linkage []. Due to this specific reactivity, 5-CMF finds application in various scientific research fields as a thiol-targeting fluorescent probe.
One primary application of 5-CMF is in labeling proteins with a fluorescent tag. By covalently attaching 5-CMF to a protein's thiol group, researchers can visualize the protein's location and movement within cells. This technique is particularly useful for studying protein-protein interactions. By labeling two different proteins with unique fluorescent tags, scientists can observe if and how these proteins interact with each other within a living cell [].
Enzymes often contain essential cysteine residues with thiol groups that play a crucial role in their catalytic activity. 5-CMF can be used to selectively label these cysteine residues, allowing researchers to monitor enzyme activity. By measuring the fluorescence intensity of the labeled enzyme before and after a reaction, scientists can gain insights into the enzyme's turnover rate and overall function [].
The thiol-targeting property of 5-CMF also holds promise for other research applications. For instance, it could be used to:
5-Chloromethylfluorescein, also known as 5-CMF, is a synthetic organic compound derived from fluorescein. It features a chloromethyl group at the 5-position of the fluorescein structure, enhancing its reactivity and making it a valuable intermediate in organic synthesis. The molecular formula of 5-chloromethylfluorescein is , and it has a molecular weight of approximately 276.71 g/mol. This compound exhibits fluorescence properties, which are utilized in various applications, particularly in biological and chemical research.
Research indicates that 5-chloromethylfluorescein exhibits significant biological activity, particularly in fluorescence-based assays. Its fluorescent properties make it suitable for:
5-Chloromethylfluorescein has diverse applications across various fields:
Interaction studies involving 5-chloromethylfluorescein focus on its reactivity with biological molecules and other chemicals:
Several compounds share structural similarities with 5-chloromethylfluorescein. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Hydroxymethylfurfural | Precursor to 5-chloromethylfurfural; less reactive due to hydroxymethyl group. | |
| Fluorescein | Parent compound; lacks chloromethyl group but retains fluorescence properties. | |
| 2,5-Diformylfuran | Product of oxidation reactions involving 5-chloromethylfurfural; useful in polymer chemistry. |
The unique feature of 5-chloromethylfluorescein lies in its combination of strong fluorescence and reactivity due to the chloromethyl group. This dual functionality allows it to be utilized not only as a fluorescent dye but also as a versatile building block for further chemical transformations.